HMG-CoA Reductase Inhibition Potency
Tenivastatin calcium (simvastatin acid) demonstrates potent inhibition of human HMG-CoA reductase with an IC50 of 1-2 nM, which is comparable to atorvastatin (IC50 1.16 nM) but notably less potent than rosuvastatin (IC50 0.16 nM) in the same assay context [1][2]. This positions Tenivastatin as a high-potency tool compound distinct from the ultra-high potency of rosuvastatin, offering a differentiated potency profile for dose-response studies.
| Evidence Dimension | Inhibition of human HMG-CoA reductase (IC50) |
|---|---|
| Target Compound Data | IC50: 1-2 nM |
| Comparator Or Baseline | Atorvastatin: 1.16 nM; Rosuvastatin: 0.16 nM |
| Quantified Difference | Atorvastatin is ~0.86-1.16x as potent; Rosuvastatin is ~6.25-12.5x more potent |
| Conditions | In vitro enzyme inhibition assay using purified human HMG-CoA reductase catalytic domain [1]. |
Why This Matters
This quantifies Tenivastatin's placement within the statin potency spectrum, enabling precise selection for studies requiring specific levels of HMGCR inhibition without the extreme potency of rosuvastatin.
- [1] Sirtori CR. The pharmacology of statins. Pharmacological Research. 2014;88:3-11. Adapted from Table 1, PMC6047411. View Source
- [2] American Journal of Cardiology. Inhibition of HMG-CoA reductase in the purified human catalytic domain by rosuvastatin and other statins. View Source
